molecular formula C9H4F5NO B14499357 2-(Pentafluoroethyl)-1,3-benzoxazole CAS No. 64995-45-5

2-(Pentafluoroethyl)-1,3-benzoxazole

Cat. No.: B14499357
CAS No.: 64995-45-5
M. Wt: 237.13 g/mol
InChI Key: FIUVELGQLQIVJG-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound that features a benzoxazole ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high electronegativity and thermal stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pentafluoroethyl)-1,3-benzoxazole can be synthesized by treating 2-aminophenols with hexafluoro-1,2-epoxypropane (HFPO) in the presence of triethylamine (Et3N), followed by dehydrating cyclization . This method leverages the high reactivity of HFPO to introduce the pentafluoroethyl group into the benzoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative.

Scientific Research Applications

2-(Pentafluoroethyl)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and metabolic stability. This allows the compound to effectively inhibit or modulate the activity of specific enzymes, making it valuable in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluoroethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with the pentafluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring robust and versatile compounds.

Properties

CAS No.

64995-45-5

Molecular Formula

C9H4F5NO

Molecular Weight

237.13 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H

InChI Key

FIUVELGQLQIVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(F)F

Origin of Product

United States

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